5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time . Additionally, solvent-free conditions and microwave-assisted synthesis are gaining popularity due to their eco-friendly nature and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 5-Amino-2-phenyl-1,3-benzoxazole-7-carboxylic acid.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Cyclization: Polycyclic benzoxazole compounds.
Scientific Research Applications
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes such as DNA topoisomerases and protein kinases . These interactions disrupt essential cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the nitro and carboxylic acid groups, resulting in different biological activities.
5-Nitrobenzoxazole: Similar nitro group but lacks the phenyl and carboxylic acid groups, leading to different reactivity and applications.
2-Phenyl-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the nitro group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C14H8N2O5 |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C14H8N2O5/c17-14(18)10-6-9(16(19)20)7-11-12(10)21-13(15-11)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI Key |
JFKKTPFQUKAWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.